Home > Products > Screening Compounds P74262 > 2,4-DIFLUOROPHENYL [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
2,4-DIFLUOROPHENYL [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER -

2,4-DIFLUOROPHENYL [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

Catalog Number: EVT-4710408
CAS Number:
Molecular Formula: C25H16F2N6O
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Preladenant

  • Compound Description: Preladenant (chemical name: 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is a potent and selective adenosine A2A receptor antagonist. It has been investigated in clinical trials for the treatment of Parkinson's disease. []
  • Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{3-[(2,4-difluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Key structural differences include a 2-furanyl substitution at the 2-position and a complex piperazinyl-ethyl side chain at the 7-position in Preladenant. These variations highlight how modifications at these positions can influence the pharmacological profile and target selectivity. [, , ]

SCH 58261

  • Compound Description: SCH 58261 (chemical name: 5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) is another potent and selective A2A adenosine receptor antagonist. It has shown neuroprotective effects in animal models of Parkinson's disease. [, , , , ]

[¹⁸F]MNI-444

  • Compound Description: [¹⁸F]MNI-444 (chemical name: 7‐(2‐(4‐(4‐(2‐[¹⁸F]fluoroethoxy)phenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine) is a radiolabeled PET tracer developed for imaging A2A receptors in the brain. []
  • Relevance: This compound highlights the application of structural modifications to the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold for developing imaging agents. Similar to Preladenant, it features a 2-furanyl group at the 2-position and a substituted piperazine ring at the 7-position, although the specific substituents differ. The inclusion of a fluorine-18 radiolabel demonstrates the potential for developing PET tracers based on this core structure. []

7‐(2‐(4‐(2‐fluoro‐4‐[¹²³I]iodophenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐imidazo[1,2‐c]pyrazolo[4,3‐e]pyrimidin‐5‐amine ([¹²³I]MNI-420)

  • Compound Description: [¹²³I]MNI-420 is a SPECT radiopharmaceutical also designed for mapping A2A receptors in the brain. []
  • Relevance: While this compound shares the 2-furanyl and substituted piperazine features with Preladenant and [¹⁸F]MNI-444, its core structure incorporates an imidazo[1,2-c]pyrazole moiety fused to the pyrimidine ring. This variation illustrates how modifications to the core heterocyclic system can accommodate different radiolabels (iodine-123 in this case) and potentially fine-tune pharmacological properties for specific imaging applications. []

5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

  • Compound Description: This compound, synthesized as part of a structure-activity relationship study, explored the effects of substitutions at the 9-position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold. []
  • Relevance: While this compound retains the 2-furyl group at the 2-position, the introduction of methyl and methylsulfanyl substituents at the 8- and 9-positions, respectively, led to a loss of selectivity for adenosine receptor subtypes compared to the lead compounds in the study. This finding underscores the sensitivity of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine system to substitutions and their impact on binding affinities. []

N⁸-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N⁵-urea or amide (MRE series)

  • Compound Description: This series of compounds, represented by the MRE series, features diverse substitutions at the N⁸ position and either a urea or amide group at the N⁵ position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. [, ]
  • Relevance: This series highlights the exploration of different functional groups at the 5- and 8-positions for modulating adenosine receptor subtype selectivity. The MRE compounds were particularly notable for their selectivity towards the human A3 adenosine receptor subtype. Notably, [³H]MRE 3008-F20, a member of this series, emerged as a valuable antagonist radioligand for characterizing human A3 adenosine receptors. [, ]
  • Compound Description: This compound aimed to investigate the importance of the furanyl ring at the 2-position by replacing it with a 2-ethoxyphenyl group. []
  • Relevance: This modification resulted in a complete loss of affinity for all adenosine receptor subtypes. This finding demonstrated that the furanyl ring is a crucial structural element for interaction with the adenosine receptor surface. []

Properties

Product Name

2,4-DIFLUOROPHENYL [3-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

IUPAC Name

4-[3-[(2,4-difluorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C25H16F2N6O

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C25H16F2N6O/c26-18-9-10-22(21(27)12-18)34-14-16-5-4-6-17(11-16)23-30-25-20-13-29-33(19-7-2-1-3-8-19)24(20)28-15-32(25)31-23/h1-13,15H,14H2

InChI Key

LMVWVHMUBCYDAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=C(C=C(C=C6)F)F

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=C(C=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.